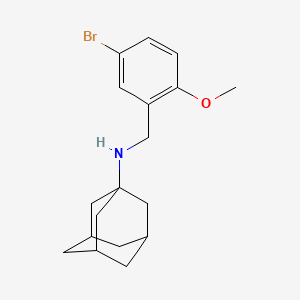

Adamantan-1-yl-(5-bromo-2-methoxy-benzyl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Adamantyl (5-bromo-2-methoxybenzyl) amine (ABMA) is a small molecule known for its ability to inhibit intracellular toxins and pathogens by interfering with late endosomal compartments . This compound has shown potential in protecting human cells and mice against various toxins and pathogens, including viruses, intracellular bacteria, and parasites .

Preparation Methods

ABMA can be synthesized using a cell-based high throughput screening method. The synthetic route involves the Passerini three-component reaction of adamantane isocyanide, 5-bromo-2-methoxybenzaldehyde, and methacrylic acid . This reaction provides the polymer branched chains with bromo groups to initiate polymerization and adamantyl groups for molecular recognition .

Chemical Reactions Analysis

ABMA undergoes various chemical reactions, including:

Oxidation: ABMA can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert ABMA into its reduced forms.

Substitution: ABMA can undergo substitution reactions where the bromo group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

ABMA has a wide range of scientific research applications, including:

Mechanism of Action

ABMA exerts its effects by interfering with late endosomal compartments in host cells. This interference prevents intracellular pathogenic microorganisms and toxins from exploiting host cell mechanisms to enter and exert their deleterious effects . ABMA provokes Rab-positive late endosomal compartment accumulation in mammalian cells without affecting other organelles . This mechanism reduces cell infection by pathogens that depend on this pathway to invade cells .

Comparison with Similar Compounds

ABMA is similar to other compounds containing adamantane or dimethyl-adamantane groups, such as DABMA (dimethyl-adamantyl (5-bromo-2-methoxybenzyl) amine) . Both ABMA and DABMA inhibit multiple toxins and viruses by acting on the host’s vesicle trafficking . ABMA is unique in its specific mechanism of action and broad-spectrum activity against diverse pathogens .

Similar compounds include:

DABMA: Dimethyl-adamantyl (5-bromo-2-methoxybenzyl) amine.

Amantadine: A compound with antiviral properties but different mechanisms of action.

ABMA’s uniqueness lies in its ability to target host-endosomal compartments, making it a promising candidate for therapeutic applications against various severe infectious diseases .

Properties

IUPAC Name |

N-[(5-bromo-2-methoxyphenyl)methyl]adamantan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BrNO/c1-21-17-3-2-16(19)7-15(17)11-20-18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,12-14,20H,4-6,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAHJECAHMOSHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CNC23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2931971.png)

![N-(1-cyanocyclohexyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide](/img/structure/B2931973.png)

![N-(4-ethoxyphenyl)-N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2931975.png)

![methyl 3-({[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2931979.png)

![2-bromo-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2931984.png)

![2,2-Dimethyl-1-[4-[(4-prop-2-ynylpiperazin-1-yl)methyl]piperidin-1-yl]propan-1-one](/img/structure/B2931985.png)